Cas no 2706-92-5 (6-Chloro-1H-purine-2-sulfonyl fluoride)

6-Chloro-1H-purine-2-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-1H-purine-2-sulfonyl fluoride
- 6-chloro-7H-purine-2-sulfonyl fluoride
- 2-fluorosulfonyl-6-chloropurine
- 6-chloranyl-7H-purine-2-sulfonyl fluoride
- 6-chloro-7(9)H-purine-2-sulfonyl fluoride
- 6-chloro-9H-purine-2-sulfonyl fluoride
- 6-Chlor-purin-2-sulfonylfluorid
- 6-Chlor-purinsulfonsaeure-(2)-fluorid
- 1H-Purine-2-sulfonylfluoride, 6-chloro- (9CI)
- Purine-2-sulfonyl fluoride, 6-chloro- (7CI,8CI)
- NSC54261
- A818903
- AC-4613
- NSC-54261
- 2706-92-5
- 1H-Purine-2-sulfonyl fluoride,6-chloro-
- C5H2ClFN4O2S
- AKOS015962535
- FT-0655322
- A818902
- MFCD09029522
- DTXSID90422373
- AKOS015897292
- 6-Chloro-1H-Purine-2-sulfonylfluoride
- 6-Chloro-9H-purine-2-sulfonylfluoride
- 9H-Purine-2-sulfonylfluoride, 6-chloro-
-
- MDL: MFCD09029522
- インチ: InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11)
- InChIKey: QVUAWHQMKAWAFB-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=C(Cl)N=C(NC2=N1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 235.95700
- どういたいしつりょう: 235.9571023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 97Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- PSA: 96.98000
- LogP: 1.74530
6-Chloro-1H-purine-2-sulfonyl fluoride セキュリティ情報
6-Chloro-1H-purine-2-sulfonyl fluoride 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Chloro-1H-purine-2-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 094876-500mg |
6-Chloro-1H-purine-2-sulfonyl fluoride |
2706-92-5 | 95+% | 500mg |
¥ 3936 | 2022-04-26 | |
TRC | C072420-250mg |
6-Chloro-1H-purine-2-sulfonyl fluoride |
2706-92-5 | 250mg |
$ 485.00 | 2022-06-06 | ||
BAI LING WEI Technology Co., Ltd. | 094876-250mg |
6-Chloro-1H-purine-2-sulfonyl fluoride |
2706-92-5 | 95+% | 250mg |
¥ 2560 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | J92094876-1g |
6-Chloro-1H-purine-2-sulfonyl fluoride |
2706-92-5 | 95+% | 1g |
¥6822 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J92094876-500mg |
6-Chloro-1H-purine-2-sulfonyl fluoride |
2706-92-5 | 95+% | 500mg |
¥4428 | 2023-11-24 | |
abcr | AB562368-250mg |
6-Chloro-1H-purine-2-sulfonyl fluoride; . |
2706-92-5 | 250mg |
€271.40 | 2024-04-18 | ||
A2B Chem LLC | AD54803-250mg |
6-Chloro-1h-purine-2-sulfonyl fluoride |
2706-92-5 | 95+% | 250mg |
$239.00 | 2024-04-20 | |
abcr | AB562368-1g |
6-Chloro-1H-purine-2-sulfonyl fluoride; . |
2706-92-5 | 1g |
€452.60 | 2024-04-18 | ||
Enamine | EN300-278414-5g |
6-chloro-9H-purine-2-sulfonyl fluoride |
2706-92-5 | 5g |
$3364.0 | 2023-09-09 | ||
BAI LING WEI Technology Co., Ltd. | 094876-1g |
6-Chloro-1H-purine-2-sulfonyl fluoride |
2706-92-5 | 95+% | 1g |
¥ 6064 | 2022-04-26 |
6-Chloro-1H-purine-2-sulfonyl fluoride 関連文献
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
6-Chloro-1H-purine-2-sulfonyl fluorideに関する追加情報
Introduction to 6-Chloro-1H-purine-2-sulfonyl fluoride (CAS No. 2706-92-5)
6-Chloro-1H-purine-2-sulfonyl fluoride is a highly versatile and significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its Chemical Abstracts Service (CAS) number 2706-92-5, has garnered considerable attention due to its unique structural properties and broad applicability in synthetic chemistry. The presence of both a chloro group and a sulfonyl fluoride moiety makes it an invaluable reagent for the development of novel heterocyclic compounds, particularly in the synthesis of nucleoside analogs and kinase inhibitors.
The sulfonyl fluoride functional group in 6-Chloro-1H-purine-2-sulfonyl fluoride is particularly noteworthy for its reactivity in nucleophilic substitution reactions. This characteristic allows for efficient derivatization, enabling chemists to modify the purine core in a controlled manner. Such modifications are crucial for optimizing pharmacokinetic properties, enhancing binding affinity, and improving overall drug efficacy. The chloro substituent further enhances the compound's utility by providing an additional site for functionalization, making it a preferred choice for multi-step synthetic routes.
In recent years, advancements in medicinal chemistry have highlighted the importance of 6-Chloro-1H-purine-2-sulfonyl fluoride in the development of targeted therapies. Its structural framework is closely related to natural purines, which are fundamental components of nucleic acids. This similarity has facilitated its use in creating modified nucleosides with therapeutic potential. For instance, researchers have leveraged this compound to develop inhibitors of enzymes involved in cancer metabolism, such as polo-like kinase 1 (PLK1) and Janus kinases (JAKs). These kinases play critical roles in cell cycle regulation and inflammatory responses, making them attractive targets for drug intervention.
One of the most compelling applications of 6-Chloro-1H-purine-2-sulfonyl fluoride is in the synthesis of antiviral agents. The ability to introduce diverse substituents into the purine scaffold allows for the creation of compounds that can mimic or interfere with viral replication mechanisms. Recent studies have demonstrated its utility in generating nucleoside analogs that exhibit potent activity against RNA viruses, including those responsible for hepatitis C and certain strains of influenza. The sulfonyl fluoride group's reactivity enables the facile introduction of sugar moieties or other bioisosteric groups, which can enhance drug stability and bioavailability.
The agrochemical sector has also benefited from the versatility of 6-Chloro-1H-purine-2-sulfonyl fluoride. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides. By modifying the purine core, chemists can fine-tune the biological activity of these compounds, leading to more effective crop protection agents. The compound's ability to undergo selective functionalization makes it particularly valuable for designing molecules that target specific enzymatic pathways in pests or pathogens while minimizing environmental impact.
From a synthetic chemistry perspective, 6-Chloro-1H-purine-2-sulfonyl fluoride serves as a cornerstone for constructing complex heterocyclic frameworks. Its reactivity allows for the introduction of various functional groups through nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, or other transition-metal-mediated transformations. These reactions are foundational in modern organic synthesis and have enabled the rapid development of novel drug candidates over the past decade. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.
The pharmaceutical industry continues to invest heavily in exploring new applications for 6-Chloro-1H-purine-2-sulfonyl fluoride due to its broad utility and cost-effectiveness. Researchers are particularly interested in its potential as a scaffold for developing next-generation therapeutics targeting emerging diseases and resistant pathogens. The compound's ability to undergo derivatization into diverse pharmacophores ensures its continued relevance in drug discovery pipelines worldwide.
In conclusion, 6-Chloro-1H-purine-2-sulfonyl fluoride (CAS No. 2706-92-5) is a multifaceted intermediate with far-reaching implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop innovative therapeutics and crop protection agents. As research progresses, it is likely that new applications for this compound will continue to emerge, further solidifying its role as a cornerstone of modern chemical biology.
2706-92-5 (6-Chloro-1H-purine-2-sulfonyl fluoride) 関連製品
- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))
- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)
- 1275944-66-5(2-Chloromethyl-1-(4-methoxy-benzyl)-piperidine)
- 1788024-58-7(ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)
- 1947319-92-7(3-fluoro-4-(trifluoromethyl)benzene-1-thiol)
- 78761-26-9(D(-)-Ac-α-phenylglycinol)
- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 896345-58-7(methyl 2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate)
- 71922-62-8(ethyl 2-(cyclopropylamino)acetate)
